![molecular formula C20H24ClN3O B2652902 6-chloro-N-[2-[[cyclohexyl(methyl)amino]methyl]phenyl]pyridine-3-carboxamide CAS No. 1197960-39-6](/img/structure/B2652902.png)
6-chloro-N-[2-[[cyclohexyl(methyl)amino]methyl]phenyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups. It has a pyridine ring which is a six-membered ring with one nitrogen atom, a carboxamide group (-CONH2), a phenyl group (a six-membered carbon ring), and a cyclohexyl group (a six-membered carbon ring with only single bonds). The molecule also contains a methyl group (-CH3) and an amino group (-NH2).
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials chosen by the chemist.Molecular Structure Analysis
The molecule’s structure can be deduced from its name following the rules of organic chemistry nomenclature. The “6-chloro” indicates a chlorine atom attached to the 6th carbon of the pyridine ring. The “N-[2-[[cyclohexyl(methyl)amino]methyl]phenyl]” part indicates a phenyl group attached to the nitrogen of the pyridine ring, which in turn is attached to a cyclohexyl group and an amino group.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present in the molecule. For example, the pyridine ring might undergo electrophilic substitution reactions, and the carboxamide group could be involved in hydrolysis reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like carboxamide could make it more soluble in polar solvents.Scientific Research Applications
Hydrogen Bonding and Molecular Structures
Research has explored the crystal structures and hydrogen bonding in anticonvulsant enaminones, highlighting the importance of cyclohexene rings and intramolecular hydrogen bonds in determining molecular conformation and stability. Such studies are crucial for understanding the interaction mechanisms and designing molecules with specific properties (Kubicki, Bassyouni, & Codding, 2000).
Antimicrobial Activities
The synthesis and characterization of pyridine derivatives, including those with carboxamide groups, have been investigated for their potential antibacterial activities. These studies contribute to the search for new antimicrobial agents by examining the structural factors influencing biological activity (Özdemir, Dayan, Çetinkaya, & Akgül, 2012).
Anticancer and Anti-inflammatory Applications
Research into novel pyrazolopyrimidines derivatives, including their synthesis and biological evaluation, demonstrates potential anticancer and anti-5-lipoxygenase activities. These compounds are explored for their therapeutic applications, showcasing the significance of structural diversity in medicinal chemistry (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Synthesis of Heterocyclic Compounds
Studies on the synthesis of imidazopyrazolopyrimidines and related compounds reveal methodologies for creating diverse heterocyclic structures. These synthetic routes are fundamental for developing new materials and drugs with specific functions (El-Khawaga, El-Dean, Radwan, & Ahmed, 2009).
Safety And Hazards
Without specific information, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it.
Future Directions
The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the development of new materials or drugs, but more research would be needed to confirm this.
Please note that these are general insights and the actual properties and reactions of this specific compound could vary. For detailed information, specific studies and experimental data would be needed.
properties
IUPAC Name |
6-chloro-N-[2-[[cyclohexyl(methyl)amino]methyl]phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O/c1-24(17-8-3-2-4-9-17)14-16-7-5-6-10-18(16)23-20(25)15-11-12-19(21)22-13-15/h5-7,10-13,17H,2-4,8-9,14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYZLFCXYMZNQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1NC(=O)C2=CN=C(C=C2)Cl)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N-(2-{[cyclohexyl(methyl)amino]methyl}phenyl)pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

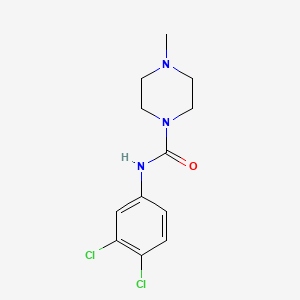
![N-(1-Cyanocyclohexyl)-2-[(2S,4R)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]acetamide](/img/structure/B2652820.png)
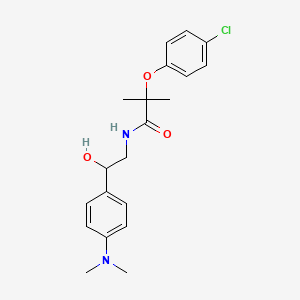
![5-fluoro-1-[(4-fluorophenyl)sulfonyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2652823.png)
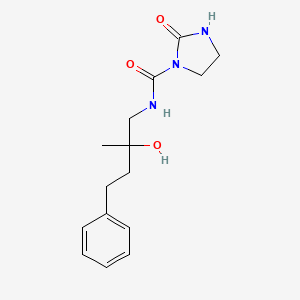

![(E)-2-cyano-N-(2,4-dichlorophenyl)-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]prop-2-enamide](/img/structure/B2652829.png)
![2-(3,5-Dimethylanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2652831.png)
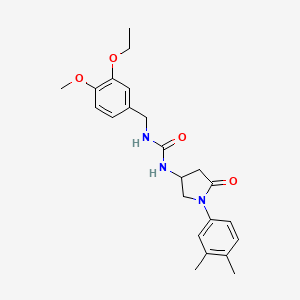
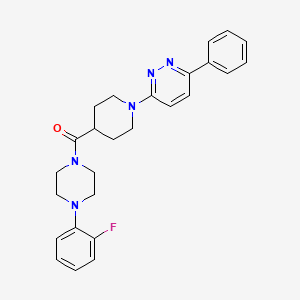
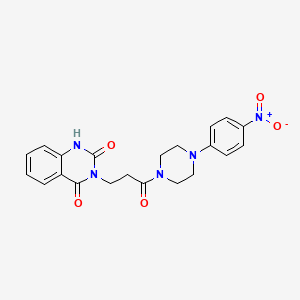
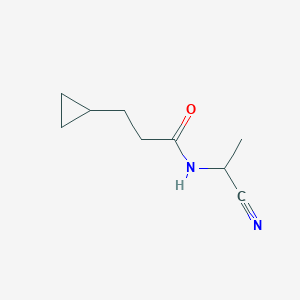

![N-(3-chloro-4-methoxyphenyl)-2-((6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2652842.png)